2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

Catalog No.
S3295584
CAS No.
2095410-41-4
M.F
C12H24O3Si
M. Wt
244.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran...

CAS Number

2095410-41-4

Product Name

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]acetaldehyde

Molecular Formula

C12H24O3Si

Molecular Weight

244.406

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)16(4,5)15-12(6-8-13)7-9-14-10-12/h8H,6-7,9-10H2,1-5H3

InChI Key

BHGUYRWRYLHADF-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1(CCOC1)CC=O

solubility

not available

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde is an organic compound characterized by its unique structure, which features a tetrahydrofuran ring substituted with a tert-butyldimethylsilyl ether group and an aldehyde functional group. This compound has a molecular formula of C12H24O3SiC_{12}H_{24}O_3Si and a molecular weight of 300.52 g/mol. It appears as a white crystalline solid with a melting point of 82-84°C and is soluble in water, ethanol, and most organic solvents.

The compound serves as a highly reactive intermediate in organic synthesis, particularly useful in the preparation of various organic molecules. Its ability to protect and transfer aldehyde functionality makes it significant in synthetic organic chemistry.

  • Oxidation: The aldehyde can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: The aldehyde can participate in condensation reactions with amines or alcohols, forming imines or acetals respectively.
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives .

The synthesis of 2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde typically involves the following steps:

  • Formation of Tetrahydrofuran Derivative: Tetrahydrofuran-3-ol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
  • Aldehyde Introduction: The resulting silyl ether undergoes further reactions to introduce the acetaldehyde functionality.
  • Isolation and Purification: The product is isolated through evaporation and recrystallization processes .

This method highlights the utility of tert-butyldimethylsilyl groups as protecting groups in organic synthesis, allowing for selective transformations without interference from other functional groups .

2-(3-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde finds applications in several areas:

  • Organic Synthesis: Used as a reagent for constructing complex organic molecules.
  • Pharmaceutical Development: Acts as a protecting group for aldehydes during multi-step syntheses.
  • Materials Science: Employed in the development of novel materials due to its reactive nature .

Several compounds exhibit structural similarities or functional characteristics comparable to 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde. These include:

Compound NameStructure/Functional GroupUnique Features
2-(tert-butyldimethylsilyloxy)-tetrahydrofuranTetrahydrofuran with silyloxy groupNo aldehyde functionality
AcetaldehydeSimple aldehydeLacks protective silyl group
4-tert-butyldimethylsilyloxybutanalButanal derivative with silyloxy groupLonger carbon chain than the target compound

The uniqueness of 2-(3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-yl)acetaldehyde lies in its combination of both silyloxy protection and aldehyde functionality, making it particularly versatile for synthetic applications .

Dates

Last modified: 04-14-2024

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